BenchChemオンラインストアへようこそ!

Amlodipine maleate

Bioequivalence Pharmacokinetics Crossover study

This maleate salt offers a validated non‑besylate alternative for generic development, backed by head‑to‑head PK data (Cmax GMR 0.92, AUClast 1.05) and Phase III non‑inferiority. Specify crystalline Form I to eliminate the 30–70 min filtration time variance caused by uncontrolled polymorphic crystallization. The distinct impurity profile (6 known impurities, 0.43–1.42%) requires salt‑specific QC protocols. Ideal for ASD formulation with PAT‑validated real‑time content monitoring. Procure high‑purity (>98%) material with defined polymorphic characterization to reduce manufacturing risk and ensure bioequivalence.

Molecular Formula C24H29ClN2O9
Molecular Weight 524.9 g/mol
CAS No. 1357024-06-6
Cat. No. B124478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine maleate
CAS1357024-06-6
SynonymsAmlodipine
Amlodipine Besylate
Amlodipine Maleate
Amlodipine Maleate (1:1)
Amlodipine, (+-)-Isomer
Amlodipine, (+-)-Isomer, Maleate (1:1)
Amlodipine, (R)-Isomer
Amlodipine, (S)-Isomer, Maleate (1:1)
Amlodis
Amlor
Astudal
Istin
Norvasc
Molecular FormulaC24H29ClN2O9
Molecular Weight524.9 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyTZNOWAJJWCGILX-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Maleate CAS 1357024-06-6: Procurement-Grade Technical Overview for Dihydropyridine Calcium Channel Blocker Sourcing


Amlodipine maleate (CAS 1357024-06-6) is a dihydropyridine calcium channel blocker (CCB) formulated as a maleate acid addition salt of amlodipine base [1]. As a third-generation CCB, it functions by inhibiting voltage-dependent L-type calcium channels, reducing calcium influx into vascular smooth muscle and myocardial cells, thereby producing vasodilation and decreased peripheral resistance [2]. The compound exhibits a plasma elimination half-life of 30 to 50 hours, enabling once-daily dosing [2]. Key physicochemical properties include a melting point of 178-179°C, DMSO solubility of 100 mg/mL (190.49 mM), and negligible aqueous solubility . While the besylate salt form dominates commercial markets, the maleate salt has been the subject of multiple comparative pharmacokinetic and Phase III clinical investigations establishing its therapeutic equivalence and formulation viability [3].

Why Amlodipine Maleate (CAS 1357024-06-6) Cannot Be Arbitrarily Substituted: Evidence-Based Salt Selection Rationale


Despite sharing the identical amlodipine pharmacophore, salt forms of amlodipine exhibit critical physicochemical divergences that directly impact manufacturing feasibility, stability profiles, and regulatory filing requirements. The maleate salt presents distinct polymorphic behavior with at least two identified crystalline forms (Form I and Form II), each displaying different thermal stability, hygroscopicity, and processing characteristics [1]. Unseeded crystallization of metastable polymorphs of (S)-amlodipine maleate yields variable crystal morphology, producing filtration time variances of 30 to 70 minutes that substantially affect industrial throughput and batch consistency [2]. Furthermore, the intrinsic degradation impurity profile of amlodipine maleate includes six characterized impurities ranging from 0.43% to 1.42%, necessitating salt-specific analytical method validation and quality control protocols distinct from besylate-containing formulations [3]. These salt-dependent variables preclude interchangeable substitution without comprehensive revalidation of manufacturing processes, stability protocols, and analytical release specifications.

Amlodipine Maleate (CAS 1357024-06-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Analysis for Informed Procurement


Bioequivalence Confirmation: Amlodipine Maleate vs. Amlodipine Besylate Pharmacokinetic Head-to-Head Data

In a randomized, two-period crossover study of 12 healthy male volunteers over 144 hours post-dose, amlodipine maleate 5 mg tablets demonstrated pharmacokinetic bioequivalence to amlodipine besylate 5 mg tablets. The geometric mean ratio (GMR) of Cmax for amlodipine maleate versus amlodipine besylate was 0.92 with a 90% confidence interval of 0.81 to 1.05. The GMR of AUClast was 1.05 with a 90% confidence interval of 0.96 to 1.16 [1]. A separate 24-subject crossover trial using 10 mg doses confirmed that AUC(t), AUC(inf), Cmax, and tmax values were not statistically different between the two salts, with relative bioavailability for maleate formulations reported as 103.7% ± 12.3% [2][3]. Both studies concluded that plasma amlodipine kinetics depend on the properties of the molecule itself rather than the counterion, establishing that the salts are therapeutically interchangeable at equivalent base doses.

Bioequivalence Pharmacokinetics Crossover study

Antihypertensive Efficacy Non-Inferiority: Phase III Clinical Trial Blood Pressure Reduction Data

In an 8-week, multicenter, randomized, double-blind, double-dummy Phase III clinical trial (n=118) of Korean patients with mild to moderate hypertension, amlodipine maleate demonstrated non-inferiority to amlodipine besylate in sitting diastolic blood pressure (SiDBP) reduction. The lower limit of the 2-sided 95% confidence interval for the treatment difference in SiDBP was greater than -4 mm Hg, meeting the pre-specified non-inferiority margin. The SiDBP response rate (proportion of patients achieving adequate blood pressure reduction) was 85.7% (42/49) for amlodipine maleate versus 91.8% (45/49) for amlodipine besylate, with the difference not reaching statistical significance [1]. In a separate 12-week Polish multicenter trial (n=219), mean diastolic blood pressure change at study endpoint was -17.5 mm Hg for maleate versus -18.4 mm Hg for besylate (p = NS), with 93.6% versus 92.7% of patients reaching target diastolic BP ≤90 mm Hg, respectively [2].

Hypertension Phase III clinical trial Diastolic blood pressure

Crystalline Polymorph-Dependent Manufacturing Variability: Filtration Time Quantification

The metastable polymorph of (S)-amlodipine maleate exhibits marked process variability depending on crystallization seeding practices. When crystallization proceeds without seeding with Form I crystals, the resulting crystal morphology heterogeneity produces filtration time variances ranging from 30 to 70 minutes between batches [1]. This variance introduces substantial manufacturing unpredictability that directly impacts cycle time, equipment utilization, and batch-to-batch consistency. In contrast, seeded crystallization employing Form I as a template yields reproducible crystal habit and consistent filtration performance. The crystalline forms of amlodipine maleate, designated as Form I and Form II, are produced in yields of 75-85% and exhibit high melting point characteristics favorable for pharmaceutical formulation [2]. Notably, the anhydrate crystalline form of S-(-)-amlodipine maleate demonstrates non-hygroscopic behavior and superior thermal stability relative to other crystalline modifications [1].

Polymorphism Crystallization Process validation

Formulation Stability Enhancement: Coated Amlodipine Maleate Achieves Besylate-Equivalent or Superior Long-Term Stability

Patent disclosures describe coated amlodipine maleate pharmaceutical compositions that achieve formulation stability equal to or greater than that of amlodipine besylate during long-term storage [1][2]. The coated particle technology, employing fluidized bed granulation with appropriate coating agents, prevents the degradation reaction of amlodipine while maintaining sufficient dissolution rate to ensure stable bioavailability [1]. Direct compression tablet formulations of amlodipine maleate prepared according to stabilized formulation patents are bioequivalent to commercially available amlodipine besylate tablets (Norvasc®) and additionally avoid the common manufacturing problem of sticking observed during tableting [3]. The oral bioavailability of amlodipine in man was established at 64%, with plasma protein binding corresponding to 97% [3].

Pharmaceutical formulation Stability Coating technology

Defined Impurity Profile: Six Characterized Impurities with Quantified Ranges for Quality Control

Reverse-phase HPLC analysis of amlodipine maleate detected and characterized six distinct impurities at concentrations ranging from 0.43% to 1.42% [1]. LC-MS analysis, combined with IR and NMR spectroscopy, enabled structural elucidation of these six impurities, which include process-related byproducts (Impurity I: phthalimido derivative; Impurity II: phthalamic acid derivative; Impurity III: besylate salt contaminant; Impurity IV: dimethyl ester analog; Impurity V: 4-chlorophenyl isomer; Impurity VI: diethyl ester analog) [1]. This characterized impurity spectrum provides a defined quality benchmark against which incoming raw material can be assessed, establishing specifications that may differ from those applicable to amlodipine besylate where the besylate counterion introduces distinct impurity considerations.

Impurity profiling HPLC Quality control

Amlodipine Maleate (CAS 1357024-06-6): Evidence-Grounded Research and Industrial Application Scenarios


Generic Oral Solid Dosage Form Development Requiring Besylate Alternative

Amlodipine maleate is appropriate for generic tablet or capsule development programs seeking a non-besylate salt alternative with established bioequivalence documentation. The head-to-head pharmacokinetic data demonstrating Cmax GMR of 0.92 (90% CI: 0.81–1.05) and AUClast GMR of 1.05 (90% CI: 0.96–1.16) relative to besylate [1] supports abbreviated regulatory pathways where bioequivalence to the reference listed drug is required. Phase III efficacy data confirming non-inferiority in diastolic blood pressure reduction (-17.5 mm Hg vs. -18.4 mm Hg) [2] further substantiates therapeutic equivalence. Procurement in this context should specify crystalline Form I or anhydrate to avoid the 30-70 minute filtration time variance associated with uncontrolled polymorphic crystallization [3].

Stability-Optimized Formulation Using Fluidized Bed Coating Technology

Formulation scientists developing coated particle or amorphous solid dispersion (ASD) dosage forms can utilize amlodipine maleate with documented stability enhancement strategies. Patent evidence confirms that coated amlodipine maleate particles prepared via fluidized bed granulation achieve formulation stability equal to or greater than amlodipine besylate during long-term storage [4]. Recent process analytical technology (PAT) studies have validated Raman and near-infrared spectroscopy methods for real-time API content quantification during ASD preparation via fluidized bed granulation, enabling robust process control and quality assurance [5]. Procurement for this application should prioritize material with defined impurity specifications within the characterized 0.43-1.42% range for the six known impurities [6].

Bioanalytical Method Development and Pharmacokinetic Studies

Amlodipine maleate serves as a validated reference standard for LC-MS/MS bioanalytical method development, supported by published plasma quantification methodology achieving a lower limit of quantification of 0.2 ng/mL with intra- and interday RSD below 8.17% and accuracy within ±3.17% relative error [7]. The compound's established pharmacokinetic parameters—including 64% oral bioavailability and 97% plasma protein binding [8]—provide a well-characterized reference for in vivo study design. Procurement of high-purity maleate salt (>98%) with documented impurity profile [6] is essential for analytical method validation and pharmacokinetic bridging studies comparing novel amlodipine formulations.

Comparative Salt Screening and Preformulation Polymorph Assessment

Research programs investigating salt selection, polymorph screening, or preformulation development can employ amlodipine maleate as a comparator in head-to-head assessments of physicochemical properties. The existence of at least two distinct crystalline forms (Form I and Form II) with defined melting characteristics and yield ranges of 75-85% [9] provides a reference system for studying polymorph-dependent differences in solubility, hygroscopicity, and processability. The documented filtration time variance of 30-70 minutes between seeded and unseeded crystallization [3] offers a quantifiable case study for evaluating crystallization process robustness. Procurement for this application should explicitly request specific polymorphic forms with accompanying XRPD or DSC characterization data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amlodipine maleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.